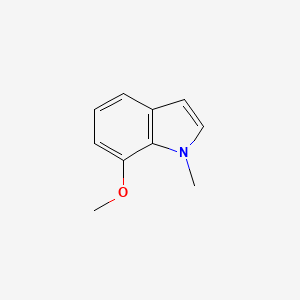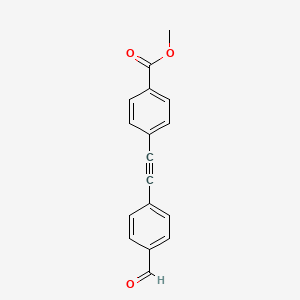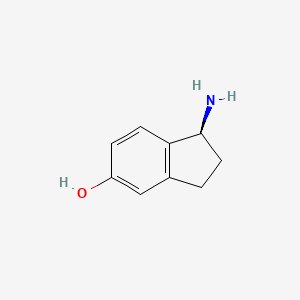![molecular formula C11H18FNO2 B13040160 Tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13040160.png)
Tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-fluoro-7-azabicyclo[221]heptane-7-carboxylate is a chemical compound with the molecular formula C11H18FNO2 It is a bicyclic compound containing a fluorine atom and a tert-butyl ester group
Méthodes De Préparation
The synthesis of tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclic amines and fluorinated reagents.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Synthetic Routes: One common synthetic route involves the nucleophilic substitution of a fluorine atom onto the bicyclic amine, followed by esterification with tert-butyl chloroformate.
Industrial Production: Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with careful control of temperature, pressure, and reaction time to optimize yield and purity.
Analyse Des Réactions Chimiques
Tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include strong acids or bases, and reaction conditions often involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include alcohols, ketones, and substituted derivatives.
Applications De Recherche Scientifique
Tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission, signal transduction, and metabolic processes.
Effects: The specific effects depend on the target and pathway involved, but can include changes in cellular activity, gene expression, and physiological responses.
Comparaison Avec Des Composés Similaires
Tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate can be compared with other similar compounds:
Similar Compounds: Examples include tert-butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate and tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate
Uniqueness: The presence of the fluorine atom and the specific bicyclic structure give it unique chemical and biological properties, distinguishing it from other related compounds.
Comparison: Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C11H18FNO2 |
|---|---|
Poids moléculaire |
215.26 g/mol |
Nom IUPAC |
tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate |
InChI |
InChI=1S/C11H18FNO2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6H2,1-3H3 |
Clé InChI |
GYXDDUOYKWYEST-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2CCC1C(C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13040085.png)







![4-(2-Methoxyphenyl)-2-methylimidazo[1,5-A]pyrimidine-8-carboxylic acid](/img/structure/B13040137.png)



![6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B13040167.png)
